molecular formula C16H13FN4O2S B2739313 Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034296-00-7

Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2739313
CAS No.: 2034296-00-7
M. Wt: 344.36
InChI Key: BDGRYCAOAWVFKB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a benzothiazole-derived compound featuring a pyrrolidine ring substituted with a 5-fluoropyrimidin-2-yloxy group.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-10-7-18-16(19-8-10)23-11-5-6-21(9-11)15(22)14-20-12-3-1-2-4-13(12)24-14/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGRYCAOAWVFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring . Finally, the fluoropyrimidine group is introduced via an etherification reaction, where the hydroxyl group of the pyrrolidine derivative reacts with a fluoropyrimidine halide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

In studies, this compound has shown bactericidal effects against Gram-positive bacteria, outperforming standard antibiotics like levofloxacin in certain assays .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, cell-based assays on various cancer cell lines (e.g., breast cancer, melanoma, ovarian cancer) have shown promising results:

Cancer Cell LineIC50 Value (μM)Mechanism of Action
MCF7 (breast cancer)12.5Induction of apoptosis
SK-MEL-28 (melanoma)15.0Cell cycle arrest
SKOV-3 (ovarian cancer)10.0Inhibition of DNA synthesis

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Enzyme Inhibition

Another notable application is in enzyme inhibition, particularly targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Dual inhibition of these enzymes has been linked to antinociceptive effects in pain models. The compound's structure allows it to interact effectively with these targets, making it a candidate for pain management therapies:

Enzyme TargetInhibition TypePotential Application
Soluble Epoxide Hydrolase (sEH)Selective inhibitionPain relief
Fatty Acid Amide Hydrolase (FAAH)Selective inhibitionPain relief

Studies have shown that compounds similar to this compound can effectively inhibit both enzymes simultaneously without significant side effects .

Mechanism of Action

Comparison with Similar Compounds

Key Structural Variations

  • Pyrrolidine substituents : The 5-fluoropyrimidin-2-yloxy group distinguishes the target compound from analogs with alkyl- or amine-linked substituents (e.g., pyrrolidinylpentyloxy in 3s or piperazinylpropoxy in 4f ).
  • Linker length and flexibility : Analogs vary in spacer length (e.g., pentyl in 3s , propyl in 4e–4h , butyl in 3j–3n ), influencing enzyme binding and selectivity.
  • Heterocyclic modifications: Substitutions like fluoropyrimidine may enhance metabolic stability or target affinity compared to non-fluorinated groups.

Key Observations

H3R Affinity : Compound 3s exhibits the highest H3R affinity (Ki = 0.036 μM), attributed to its dual pyrrolidine groups and pentyloxy linker, which may optimize receptor binding . The target compound’s fluoropyrimidine substituent could further enhance H3R selectivity due to fluorination’s electronic effects.

Enzyme Inhibition :

  • AChE/BuChE : Shorter linkers (e.g., propoxy in 4f ) reduce AChE/BuChE inhibition compared to longer spacers (e.g., pentyloxy in 3s ) .
  • MAO-B : Piperidine/azepane rings (e.g., 3j , 4b ) show stronger MAO-B inhibition than methylpiperazines, suggesting bulky substituents improve MAO-B binding .

Biological Activity

Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN4O2SC_{16}H_{13}FN_{4}O_{2}S with a molecular weight of 344.4 g/mol. The compound features a benzothiazole ring, a pyrrolidine moiety, and a fluoropyrimidine substituent, which contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₃FN₄O₂S
Molecular Weight344.4 g/mol
CAS Number2034296-00-7

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to benzo[d]thiazole derivatives. For instance, derivatives have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro evaluations indicated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for some pyrrole benzamide derivatives, which serve as lead compounds for developing new antibacterial agents .

Case Study: Antibacterial Evaluation

A comparative study evaluated the antibacterial efficacy of several benzo[d]thiazole derivatives against standard reference drugs:

CompoundMIC (μg/mL)Reference DrugMIC (μg/mL)
Benzo[d]thiazol derivative A3.12Ciprofloxacin2
Benzo[d]thiazol derivative B6.25Isoniazid0.25
Benzo[d]thiazol derivative C12.5Triclosan10

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into similar benzothiazole derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism involves interaction with specific molecular targets such as kinases or transcription factors, inhibiting pathways essential for cancer cell survival. For example, compounds with similar scaffolds have been shown to inhibit DYRK2 (dual-specificity tyrosine phosphorylation-regulated kinase 2), which plays a role in tumor progression .

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to benzo[d]thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing therapeutic avenues for treating inflammatory diseases.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The fluoropyrimidine moiety shows hydrogen bonding with Lys721, while benzo[d]thiazole engages in hydrophobic contacts .
  • MD Simulations : GROMACS-based simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å over 50 ns indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values from kinase inhibition assays .

How are in vitro assays designed to evaluate the compound’s cytotoxicity and selectivity?

Basic Research Question

  • Cell Lines : Use cancer (e.g., MCF-7, A549) and non-cancerous (e.g., HEK293) lines to assess selectivity .
  • Dose-Response Curves : Treat cells with 0.1–100 μM compound for 48–72 hours; measure viability via MTT assays.
  • Mechanistic Studies : Western blotting for apoptosis markers (caspase-3 cleavage) and cell cycle arrest (cyclin D1 downregulation) .

How to address contradictions in spectroscopic data for regioisomeric products?

Advanced Research Question

  • 2D NMR (HSQC/HMBC) : Differentiate regioisomers by correlating ¹H-¹³C long-range couplings. For example, HMBC correlations between pyrrolidine protons and fluoropyrimidine carbons confirm substitution patterns .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled intermediates to track nitrogen environments in ambiguous MS/MS fragments .
  • Crystallographic Validation : Compare experimental X-ray structures with DFT-optimized regioisomer geometries .

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